molecular formula C18H20FNO4S B2588053 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1049432-01-0

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2588053
CAS RN: 1049432-01-0
M. Wt: 365.42
InChI Key: GLXYGBUMMCLUAF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The presence of the fluorophenyl and dimethoxybenzene groups could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the cyclopropyl, fluorophenyl, and dimethoxybenzene groups. These groups could potentially influence the compound’s conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

    Anti-Breast Cancer Activity

    • Application : The synthesized compound has shown anti-breast cancer potential. Molecular docking studies revealed its binding affinity to the human estrogen alpha receptor (ERα), comparable to 4-OHT (a native ligand). This suggests its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-23-15-7-8-16(24-2)17(11-15)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYGBUMMCLUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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